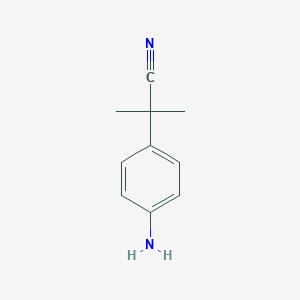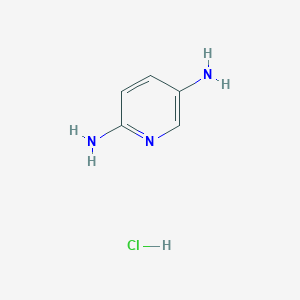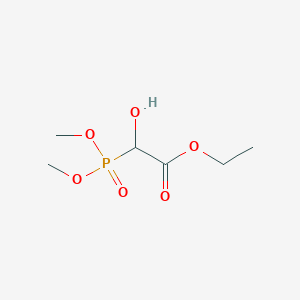
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is a chemical compound with the molecular formula C6H13O6P . It is also known by other names such as Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate .
Synthesis Analysis
Phosphonate synthesis by substitution or phosphonylation is a prevalent method for the synthesis of phosphonates . The use of lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild lithiated phosphonate reagent enables a highly chemoselective synthesis of β-ketophosphonates from pentafluorophenyl esters in high yield .Molecular Structure Analysis
The molecular weight of Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is 212.14 g/mol . The InChI representation of the molecule isInChI=1S/C6H13O6P/c1-4-12-5 (7)6 (8)13 (9,10-2)11-3/h6,8H,4H2,1-3H3 . The Canonical SMILES representation is CCOC (=O)C (O)P (=O) (OC)OC . Chemical Reactions Analysis
Phosphorus-based (meth)acrylates, which include compounds like Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate, have been widely studied for over 20 years . They are used in the conjugate addition of hydrogen-phosphonates to different Michael acceptors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 6 . The Exact Mass is 212.04497513 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is a versatile reagent in organic synthesis, particularly in the formation of phosphorylated compounds. It is employed in the phosphorylation of (1-aryl-1-hydroxymethyl)phosphonates, facilitating the synthesis of products with two different >P(O)– moieties, which exhibit unique NMR spectral characteristics. Such compounds are valuable in the study of phosphorus chemistry and materials science due to their distinct structural and electronic properties (Rádai et al., 2019).
Fungicidal Activity
Research into the fungicidal properties of derivatives of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate reveals their potential in agricultural chemistry. For example, O,O'-Dimethyl α-[(5-Ethoxycarbonyl-4-methyl-1,3-thiazol-2-ylamino)arylmethane] phosphonate and related compounds have shown inhibition activities against pathogens such as Rhizoctonia solani and Botrytis cinerea at specific dosages, indicating their utility in developing new fungicides (Xu & He, 2010).
Antifungal and Antioxidant Properties
The synthesis of dimethyl (phenyl(phenylamino)methyl)phosphonates demonstrates another facet of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate’s utility. These compounds, created via a one-pot, solvent-free synthesis, exhibit promising antifungal and antioxidant activities. This highlights the compound's potential role in developing new pharmaceuticals and protective agents against oxidative stress and fungal infections (Shaikh et al., 2016).
Material Science Applications
In material science, derivatives of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate, such as cobalt phosphonates, exhibit unique properties. These compounds, based on 4-(ethoxycarbonyl)naphthalen-1-yl)phosphonic acid, form structures with potential applications in catalysis, magnetic materials, and gas storage due to their distinct coordination geometries and magnetic interactions. This area of research opens avenues for the development of new materials with specific physical and chemical properties (Zheng et al., 2013).
Environmental Remediation
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate and its derivatives have also found applications in environmental science, particularly in the photocatalytic destruction of chemical warfare agent simulants. Studies on photocatalytic and sonophotocatalytic degradation of simulants like dimethyl methylphosphonate indicate the potential of these compounds in environmental cleanup and the detoxification of hazardous substances, showcasing the broad applicability of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate in addressing critical environmental challenges (Vorontsov et al., 2002).
Safety And Hazards
The safety data sheet for a similar compound, Diethyl (hydroxymethyl)phosphonate, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Phosphorus-based (meth)acrylates are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field, as they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones .
Eigenschaften
IUPAC Name |
ethyl 2-dimethoxyphosphoryl-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6P/c1-4-12-5(7)6(8)13(9,10-2)11-3/h6,8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCNSHJQLOOFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(O)P(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

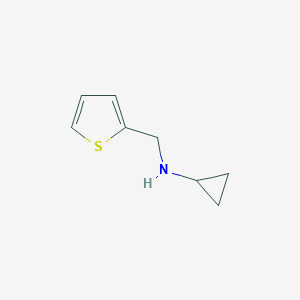
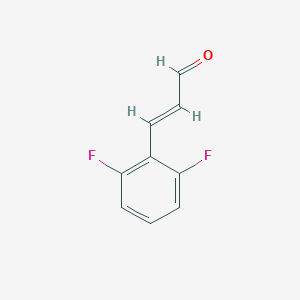
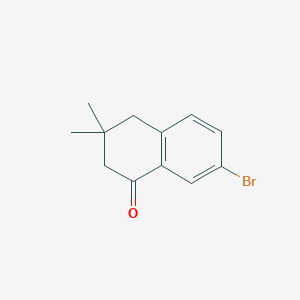
![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)
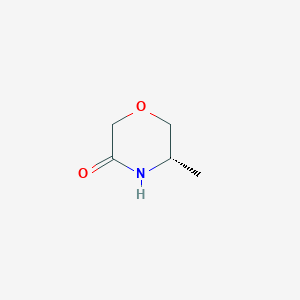
![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)
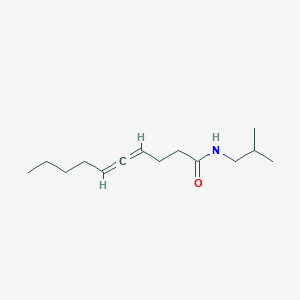
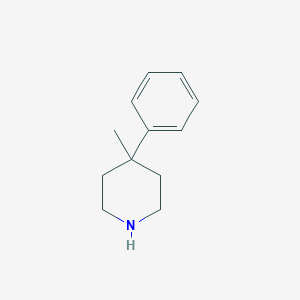
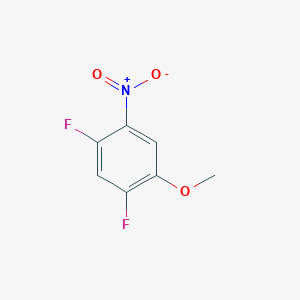
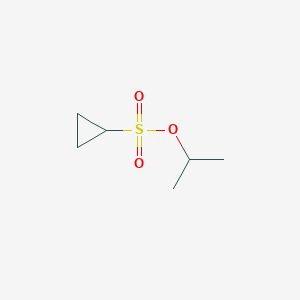
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)
